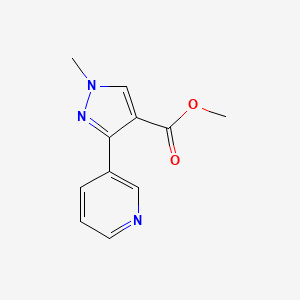

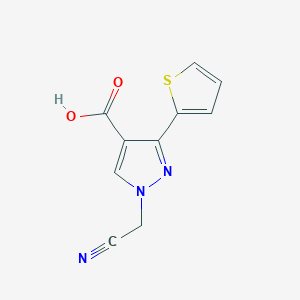

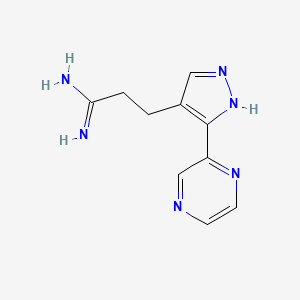

![molecular formula C10H8N4O B1482447 6-Amino-2-(furan-3-il)pirazolo[1,5-a]pirimidina CAS No. 2098014-23-2](/img/structure/B1482447.png)

6-Amino-2-(furan-3-il)pirazolo[1,5-a]pirimidina

Descripción general

Descripción

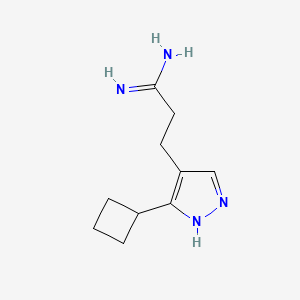

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación

Inhibición de DDR1 para la terapia del cáncer

El compuesto se ha identificado como un posible inhibidor del receptor de dominio discoidina 1 (DDR1), que está implicado en la progresión del cáncer. Los inhibidores de DDR1 selectivos y biodisponibles por vía oral como este compuesto podrían ofrecer nuevas vías para el tratamiento del cáncer .

Acoplamiento Molecular y Actividad Antitumoral

Se han realizado estudios de acoplamiento molecular para comprender la actividad antitumoral de esta clase de compuestos. Los resultados sugieren que podrían ser efectivos para atacar ciertos tipos de tumores .

Aplicaciones Ópticas

Se ha identificado una familia de pirazolo[1,5-a]pirimidinas para aplicaciones ópticas debido a sus propiedades fotofísicas ajustables y metodologías sintéticas más simples y ecológicas en comparación con otros compuestos .

Versatilidad Sintética

La principal ruta de síntesis de las pirazolo[1,5-a]pirimidinas permite modificaciones estructurales versátiles, que pueden conducir a una variedad de aplicaciones en diferentes campos debido a la capacidad de adaptar las propiedades del compuesto .

Aplicaciones Medicinales y Farmacéuticas

Las pirazolo[1,5-a]pirimidinas son motivos estructurales clave en aplicaciones medicinales y farmacéuticas, lo que sugiere que este compuesto podría utilizarse en el desarrollo de nuevos fármacos .

Desarrollo de Pesticidas

Debido a sus características estructurales, compuestos como la 6-amino-2-(furan-3-il)pirazolo[1,5-a]pirimidina pueden utilizarse en el desarrollo de pesticidas .

Industria de Tintes y Pigmentos

Estos compuestos tienen posibles aplicaciones en la industria de tintes y pigmentos, posiblemente debido a sus propiedades de color o interacciones con otros materiales .

Investigaciones Mecanísticas

Se han realizado investigaciones mecanísticas moleculares y teóricas sobre esta clase de compuestos, lo que podría conducir a información sobre su reactividad e interacciones con sistemas biológicos .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from related studies that these compounds may interact with their targets by binding to them with high affinity . This interaction could lead to changes in the targets’ function, potentially affecting cellular processes.

Biochemical Pathways

Related compounds have been shown to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These effects could be due to the compound’s interaction with its targets, leading to changes in these pathways.

Pharmacokinetics

The compound’s high affinity for its targets suggests that it may have good bioavailability .

Result of Action

Related compounds have been shown to have significant effects on cell growth, differentiation, migration, and metabolism . These effects could be a result of the compound’s interaction with its targets.

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interaction between 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine and these enzymes typically involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling events .

In addition to enzymes, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine also interacts with various proteins, including those involved in DNA repair and cell cycle regulation. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins . The ability of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine to modulate the activity of these biomolecules highlights its potential as a therapeutic agent for diseases characterized by dysregulated enzyme and protein function.

Cellular Effects

The effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth and spread of cancer cells.

Moreover, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of genes involved in critical cellular processes, such as DNA repair, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves several key steps. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For example, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can bind to the active site of kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways and leads to changes in cell function.

In addition to enzyme inhibition, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can also modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation and activity of these proteins, resulting in changes in the transcriptional activity of target genes . Furthermore, the compound’s ability to interact with DNA repair proteins suggests a potential role in enhancing the fidelity of DNA replication and repair processes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and cell types used.

In vitro studies have demonstrated that prolonged exposure to 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of enzyme activity and alterations in gene expression . These changes can result in long-term effects on cellular processes, such as cell proliferation, apoptosis, and metabolism. In vivo studies have also highlighted the potential for long-term therapeutic effects, with sustained inhibition of tumor growth observed in animal models treated with 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine .

Dosage Effects in Animal Models

The effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes . This threshold varies depending on the specific animal model and the type of cancer being studied. Overall, the dosage effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine underscore the need for careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can influence its bioavailability and therapeutic efficacy, as the formation of active metabolites can enhance its pharmacological effects.

Propiedades

IUPAC Name |

2-(furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWZWXFJXYYJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.